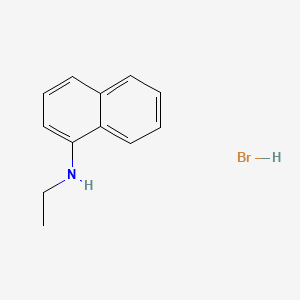

N-Ethyl-1-naphthylamine Hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethylnaphthalen-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.BrH/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGSNWFFTCHTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC2=CC=CC=C21.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190461 | |

| Record name | Ethyl(1-naphthyl)ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36966-04-8 | |

| Record name | 1-Naphthalenamine, N-ethyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36966-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl(1-naphthyl)ammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036966048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl(1-naphthyl)ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(1-naphthyl)ammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Ethyl-1-naphthylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-Ethyl-1-naphthylamine Hydrobromide is a salt of the synthetically versatile aromatic amine, N-Ethyl-1-naphthylamine. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications. As a derivative of 1-naphthylamine, this compound shares a rich chemical history and is a valuable intermediate in the synthesis of a variety of organic molecules, including dyes and potentially biologically active compounds. This document aims to serve as a technical resource for researchers and professionals in chemistry and drug development, offering insights into its characterization, handling, and utilization in experimental settings.

Introduction

N-Ethyl-1-naphthylamine and its salts are important intermediates in organic synthesis. The naphthalene core provides a rigid, aromatic scaffold that is amenable to a variety of chemical transformations. The ethylamino substituent modulates the electronic properties of the naphthalene ring, influencing its reactivity in electrophilic aromatic substitution and other reactions. The hydrobromide salt form enhances the compound's stability and water solubility compared to the free amine, making it more convenient for storage and use in certain applications. This guide will delve into the specific properties and protocols associated with this compound, providing a foundational understanding for its application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes its key properties.

| Property | Value | Reference(s) |

| Chemical Name | N-ethylnaphthalen-1-amine;hydrobromide | [1] |

| Synonyms | N-Ethyl-1-naphthylamine HBr, Ethyl(1-naphthyl)ammonium bromide | [1] |

| CAS Number | 36966-04-8 | [2] |

| Molecular Formula | C₁₂H₁₃N·HBr | [2] |

| Molecular Weight | 252.16 g/mol | [2][3] |

| Appearance | White to yellow crystalline powder | |

| Melting Point | Data not available | |

| Solubility | Data not available. Expected to be soluble in water and polar organic solvents. | |

| Purity | >98.0% (T) | [2] |

Synthesis and Purification

The synthesis of this compound is typically a two-step process, starting with the synthesis of the free amine, N-Ethyl-1-naphthylamine, followed by its conversion to the hydrobromide salt.

Synthesis of N-Ethyl-1-naphthylamine (Parent Compound)

A common method for the synthesis of N-ethyl-α-naphthylamine involves the reaction of α-naphthol with ethylamine at elevated temperature and pressure.[4]

Reaction Scheme:

Caption: Synthesis of N-Ethyl-1-naphthylamine from α-Naphthol.

Experimental Protocol:

-

In a high-pressure autoclave, combine 288 parts of α-naphthol, 10 parts of tributyl phosphite, and 110 parts of ethylamine gas.[4]

-

Heat the mixture to 240 °C with constant stirring for 20 hours.[4]

-

After cooling and depressurizing the autoclave, add 1,000 parts of a 2.5% (w/w) aqueous sodium hydroxide solution and stir at 70 °C for 20 minutes.[4]

-

Separate the organic phase and wash it with 2,000 parts of water at 30 °C.[4]

-

Separate the organic phase again and purify by distillation to yield N-ethyl-α-naphthylamine.[4]

Preparation of this compound

The hydrobromide salt is prepared by reacting the free amine with hydrobromic acid.

Reaction Scheme:

Caption: Formation of the hydrobromide salt.

Experimental Protocol (General Procedure):

-

Dissolve N-Ethyl-1-naphthylamine in a suitable organic solvent such as ethanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrobromic acid dropwise with stirring.

-

The hydrobromide salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

Spectral Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of the hydrochloride salt of N-Ethyl-1-naphthylamine shows characteristic peaks for the ethyl group and the aromatic protons of the naphthalene ring.[5] The chemical shifts will be similar for the hydrobromide salt, with slight variations possible due to the different counter-ion.

Expected ¹H NMR Peaks (for the cation):

-

Ethyl group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

-

Aromatic protons: A series of multiplets in the aromatic region corresponding to the seven protons on the naphthalene ring.

-

Amine proton: A broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

Infrared (IR) Spectroscopy

The IR spectrum of N-Ethyl-1-naphthylamine will exhibit characteristic absorption bands. For the hydrobromide salt, the N-H stretching vibrations of the ammonium salt will be prominent.

Expected IR Absorption Bands:

-

N-H stretch (ammonium salt): Broad band in the region of 2400-3200 cm⁻¹.

-

C-H stretch (aromatic): Above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Below 3000 cm⁻¹.

-

C=C stretch (aromatic): In the 1450-1600 cm⁻¹ region.

-

C-N stretch: In the 1250-1350 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry of this compound will show the molecular ion of the free amine, N-Ethyl-1-naphthylamine.

-

Expected Molecular Ion (M⁺) for C₁₂H₁₃N: m/z ≈ 171.10.[6]

Chemical Reactivity and Potential Applications

N-Ethyl-1-naphthylamine, as a primary aromatic amine, is expected to undergo a variety of chemical reactions, making it a useful intermediate.

Diazotization and Azo Coupling

Aromatic amines are well-known to undergo diazotization in the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts.[7] These diazonium salts are versatile intermediates that can be used in a variety of subsequent reactions, most notably in azo coupling to form azo dyes.[8]

Reaction Workflow:

Caption: General workflow for the synthesis of azo dyes.

This reactivity suggests that this compound can be a valuable precursor in the synthesis of novel dyes for various applications, including textiles, printing, and as biological stains.

Intermediate in Organic Synthesis

N-Ethyl-1-naphthylamine is described as a biochemical intermediate.[9] This suggests its use in the synthesis of more complex molecules, potentially for pharmaceutical or agrochemical applications. The naphthalene scaffold is present in a number of biologically active compounds.

Potential Biological Activity

Derivatives of 1-naphthylamine have been investigated for their biological activities. Studies have shown that some α-naphthylamine derivatives possess cytotoxic activity against various cancer cell lines and antifungal properties.[10] While specific studies on the biological activity of N-Ethyl-1-naphthylamine are limited in the searched literature, the known activity of related compounds suggests that it could be a valuable starting material for the synthesis of new therapeutic agents. For instance, various naphthylamine analogs have demonstrated antimicrobial properties.[11][12]

Fluorescent Probes

N-phenyl-1-naphthylamine, a related compound, has been used as a fluorescent probe to study the integrity of bacterial cell membranes.[13][14] The fluorescence of such probes is often sensitive to the polarity of their microenvironment. It is plausible that N-Ethyl-1-naphthylamine and its derivatives could also be explored for similar applications in biophysical studies.

Analytical Methods

The purity and concentration of this compound can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

Example HPLC Protocol (adapted from a method for a related compound):

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., the λmax of the naphthalene chromophore).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Safety and Handling

Conclusion

This compound is a stable salt of a versatile synthetic intermediate. Its chemical properties, particularly the reactivity of the aromatic amine group, make it a valuable precursor for the synthesis of azo dyes and other complex organic molecules. While there is a need for more comprehensive experimental data on its physical properties and biological activities, the information available on related compounds suggests a promising potential for its use in materials science and medicinal chemistry. This guide provides a solid foundation for researchers and professionals to understand and utilize this compound in their scientific endeavors.

References

- This compound - LabSolutions | Lab Chemicals & Equipment. (URL: [Link])

- 1-Naphthalenamine, N-ethyl-, hydrobromide (1:1) | C12H14BrN | CID 44148659 - PubChem. (URL: [Link])

- N-ethyl-1-naphthylamine - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

- Synthesis, characterisation and application of disperse dyes derived from N-2-hydroxyethyl-1-naphthylamine | Request PDF - ResearchG

- Synthesis and antimicrobial activity of 1,8-naphthalimide derivatives of nalidixic acid - Journal of Chemical Technology and Metallurgy. (URL: [Link])

- N-Ethyl-1-naphthalenamine | C12H13N | CID 67043 - PubChem - NIH. (URL: [Link])

- N-(1-Naphthyl)ethylenediamine - Wikipedia. (URL: [Link])

- 1-Naphthalenamine, N-ethyl- - the NIST WebBook. (URL: [Link])

- Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Deriv

- Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed. (URL: [Link])

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (URL: [Link])

- Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety - Xia & He Publishing Inc. (URL: [Link])

- Synthesis of N-ethyl-α-naphthylamine - PrepChem.com. (URL: [Link])

- N-ethyl-2-naphthylamine, hydrobromide - Optional[1H NMR] - Chemical Shifts. (URL: [Link])

- N-ethyl-1-naphthylamine - Optional[ATR-IR] - Spectrum - SpectraBase. (URL: [Link])

- This compound|-范德生物科技公司 - BIOFOUNT. (URL: [Link])

- Evaluation of antibacterial activity of nanostructured poly(1-naphthylamine)

- Use of the Fluorescent Probe 1-N-Phenylnaphthylamine to Study the. (URL: [Link])

- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - NIH. (URL: [Link])

- CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)

- Hazard review of alpha-naphthylamine (1-NA) (1-naphthylamine). - CDC Stacks. (URL: [Link])

- experiment 5 dyes & dyeing part 2: preparation of para red and rel

- The Synthesis of Azo Dyes. (URL: [Link])

- osha-96.pdf. (URL: [Link])

- The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles - PubMed. (URL: [Link])

- N-ETHYL-1-NAPHTHALENAMINE - precisionFDA. (URL: [Link])

- (PDF) Efficient synthesis of N-(ethylcarbamothioyl)

- 1-Naphthalenamine, N-phenyl- - the NIST WebBook. (URL: [Link])

- (S)-(-)-α-(1-Naphthyl)ethylamine - the NIST WebBook. (URL: [Link])

Sources

- 1. 1-Naphthalenamine, N-ethyl-, hydrobromide (1:1) | C12H14BrN | CID 44148659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. prepchem.com [prepchem.com]

- 5. ALPHA-N-ETHYL-1-NAPHTHYLAMINE HYDROCHLORIDE(36101-15-2) 1H NMR [m.chemicalbook.com]

- 6. N-Ethyl-1-naphthalenamine | C12H13N | CID 67043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 8. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]

- 13. cmdr.ubc.ca [cmdr.ubc.ca]

- 14. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. osha.gov [osha.gov]

An In-depth Technical Guide to N-Ethyl-1-naphthylamine Hydrobromide: Properties, Mechanisms, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-1-naphthylamine Hydrobromide (CAS 36966-04-8) is a salt of the aromatic amine N-Ethyl-1-naphthylamine. While its parent compound, 1-naphthylamine, has historical significance in the synthesis of azo dyes, its use has been curtailed due to toxicological concerns. The ethylated derivative, however, remains a compound of interest in specific analytical contexts. This guide provides a comprehensive technical overview of its chemical properties, core mechanism of action, and its role as an analytical reagent, offering field-proven insights for laboratory professionals. The primary utility of this compound lies in its function as a coupling agent in diazotization reactions, a classic chemical method for the colorimetric detection of nitrite and other species that can be converted to a diazonium salt.

Physicochemical & Spectroscopic Profile

Accurate identification and characterization are paramount for any analytical reagent. This compound is a solid, typically appearing as a white to yellow or tan crystalline powder, which is stable under recommended storage conditions. Key physicochemical data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 36966-04-8 | [1] |

| Molecular Formula | C₁₂H₁₄BrN | [2] |

| Molecular Weight | 252.16 g/mol | [2] |

| Appearance | White to yellow crystalline powder | [3] |

| Purity | Commercially available at ≥98.0% | [4] |

| Storage | Store protected from light at 2-8°C | [5] |

| Stability | Stable under recommended conditions. Avoid strong oxidizing agents. | [6] |

Spectroscopic Data: Characterization is confirmed through spectroscopic methods. While spectra for the specific hydrobromide salt are not widely published, data for the free base (N-Ethyl-1-naphthylamine, CAS 118-44-5) and the analogous hydrochloride salt provide excellent proxies for identifying key functional groups and structural features.

| Spectrum | Key Features and Expected Peaks | Reference(s) |

| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and quartet) and multiple signals in the aromatic region (7-9 ppm) characteristic of the substituted naphthalene ring system. The N-H proton signal would be present. | [7][8] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), alkyl C-H stretching (~2900-2970 cm⁻¹), and aromatic C=C bending vibrations (1600-1400 cm⁻¹). | [9] |

| Mass Spectrometry (EI) of free base | Molecular ion peak (M⁺) at m/z = 171, with a prominent fragment at m/z = 142 corresponding to the loss of the ethyl group ([M-C₂H₅]⁺). | [10] |

Core Mechanism of Action: The Diazotization-Azo Coupling Reaction

The primary application of this compound is predicated on a robust and well-characterized two-step chemical reaction used for colorimetric analysis. This process is fundamental to the Griess test and similar assays.

Step 1: Diazotization. In a highly acidic medium (e.g., hydrochloric or phosphoric acid), nitrite ions (NO₂⁻) react with a primary aromatic amine, such as sulfanilamide, to form a diazonium salt. This is a critical step where the analyte (nitrite) is converted into a reactive electrophile.

Step 2: Azo Coupling. The resulting diazonium salt is then immediately reacted with a coupling agent—in this case, N-Ethyl-1-naphthylamine. The electron-rich naphthalene ring of the amine is readily attacked by the electrophilic diazonium salt, forming a stable azo bond (-N=N-). This reaction creates a large, conjugated system known as an azo dye, which exhibits strong absorbance in the visible spectrum, typically appearing as an intense pink or purple solution.[11] The intensity of this color is directly proportional to the initial concentration of nitrite in the sample.

Caption: The two-step diazotization-azo coupling reaction pathway.

Application in Analytical Chemistry

Role as a Griess-type Reagent

The Griess test is a classic and widely used method for the indirect measurement of nitric oxide (NO) by quantifying its stable breakdown product, nitrite.[12] The modern, optimized Griess reagent almost universally employs N-(1-naphthyl)ethylenediamine (NED) as the coupling agent.[12][13] The reasons for NED's prevalence are rooted in performance and safety: it forms a highly stable and soluble azo dye with a high molar absorptivity, and it avoids the use of 1-naphthylamine, a known carcinogen.[13]

N-Ethyl-1-naphthylamine functions via the same chemical principle and can be considered an analogue or historical precursor to NED. Its utility is demonstrated in specialized analytical applications where the specific properties of the resulting dye are desired or where it is used as a tool to characterize reactive intermediates. For instance, it has been successfully used as a coupling agent to trap and identify arene diazonium cations formed from nitrosated food extracts, confirming the presence of these genotoxic intermediates via subsequent thin-layer chromatography.[14][15] This application underscores its competence in the core azo coupling reaction, making it a valuable tool for mechanistic studies and the characterization of complex mixtures, even if it is not the reagent of choice for routine quantitative nitrite assays.

Representative Experimental Protocol for Nitrite Determination

While a specific, validated protocol for this compound is not prevalent in recent literature, a representative workflow can be constructed based on the established principles of Griess-type reactions. Note: This protocol is a template; researchers must optimize reagent concentrations and incubation times for their specific application and instrumentation.

Caption: A representative workflow for nitrite quantification.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Diazotizing Solution: Prepare a 1% (w/v) solution of sulfanilamide in 5% (v/v) phosphoric acid. This solution is stable when stored at 4°C and protected from light.

-

Coupling Reagent: Prepare a 0.1% (w/v) solution of this compound in deionized water. This solution should be prepared fresh or stored refrigerated for short periods.

-

Nitrite Standards: Prepare a 1 mM stock solution of sodium nitrite in deionized water. Create a series of working standards (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM) by serial dilution in the same matrix as the samples (e.g., buffer, cell culture media).

-

-

Assay Procedure (96-well Plate Format):

-

Pipette 50 µL of each standard and sample into individual wells of a clear, flat-bottom 96-well microplate.

-

Add 50 µL of the Diazotizing Solution to each well. Mix gently by tapping the plate.

-

Incubate for 5-10 minutes at room temperature, protected from light, to allow for the complete formation of the diazonium salt.

-

Add 50 µL of the Coupling Reagent solution to each well. Mix gently.

-

Incubate for an additional 10 minutes at room temperature, protected from light, to allow for color development.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well using a microplate reader at the wavelength of maximum absorbance (λmax) for the formed azo dye. This is typically in the range of 520-550 nm and should be determined empirically.

-

Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.

-

Generate a standard curve by plotting the background-subtracted absorbance values for the standards against their known concentrations.

-

Determine the nitrite concentration of the unknown samples by interpolating their absorbance values from the standard curve.

-

Synthesis

N-Ethyl-1-naphthylamine can be synthesized from 1-naphthol. In a patented method, 1-naphthol is heated with ethylamine gas in an autoclave in the presence of a phosphite catalyst. The resulting crude product is then purified by washing with a dilute base followed by distillation.[16]

The final hydrobromide salt (CAS 36966-04-8) is then prepared via a straightforward acid-base reaction by treating the purified N-Ethyl-1-naphthylamine free base with hydrobromic acid (HBr) in a suitable solvent.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices. It is a solid, and inhalation of dust should be avoided. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While not classified as hazardous under OSHA 2012 standards, it may cause long-lasting harmful effects to aquatic life, and disposal should follow local regulations.[6] It is intended for research use only.

Conclusion

This compound is a functional analytical reagent whose utility is defined by the classic diazotization-azo coupling reaction. While it has been largely superseded by N-(1-naphthyl)ethylenediamine (NED) for routine quantitative analysis of nitrite due to the superior performance and safety profile of NED-based assays, it remains a competent coupling agent. Its documented use in the characterization of reactive diazonium intermediates highlights its value for specialized research applications. For scientists in drug development and analytical chemistry, understanding its mechanism provides insight into a foundational colorimetric technique and offers a viable, if less common, tool for specific analytical challenges.

References

- PubChem. 1-Naphthalenamine, N-ethyl-, hydrobromide (1:1).

- LabSolutions. This compound. [Link]

- BioFOUNT. This compound. [Link]

- NIST. 1-Naphthalenamine, N-ethyl- Mass Spectrum. National Institute of Standards and Technology. [Link]

- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). A review on classifications, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.

- Wikipedia. Griess test. [Link]

- ResearchGate. Nitrate and nitrite quantification from cured meat and vegetables and their estimated dietary intake in Australians. [Link]

- IARC Publications. Relevance of N-nitroso compounds to human cancer: exposures and mechanisms. [Link]

- PrepChem. Synthesis of N-ethyl-α-naphthylamine. [Link]

- PubChem. N-Ethyl-1-naphthalenamine.

- Wikimedia Commons. Federal Register 1980-07-02: Vol 45 Iss 129. [Link]

Sources

- 1. upload.wikimedia.org [upload.wikimedia.org]

- 2. Dansyl chloride (605-65-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. N-PHENYL-1-NAPHTHYLAMINE (90-30-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. researchgate.net [researchgate.net]

- 5. jou.jobrs.edu.iq [jou.jobrs.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. ijorarjournal.com [ijorarjournal.com]

- 8. Aniline Derivatives (4) [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. publications.iarc.who.int [publications.iarc.who.int]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of N-Ethyl-1-naphthylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Ethyl-1-naphthylamine Hydrobromide, a significant chemical intermediate. The following sections detail its synthesis, purification, characterization, applications, and safety protocols, offering field-proven insights and technical accuracy for its effective utilization in research and development.

Introduction: Significance of N-Ethyl-1-naphthylamine and its Hydrobromide Salt

N-Ethyl-1-naphthylamine is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its hydrobromide salt is of particular interest due to its improved stability and handling characteristics compared to the free base, which is an oily liquid. The conversion of the amine to its salt form facilitates purification by crystallization and simplifies its use in subsequent reactions. This compound and its derivatives are utilized in the synthesis of various biologically active molecules, including receptor antagonists and antimicrobial photosensitizers.[1] Furthermore, it finds application as a reagent in analytical chemistry for the detection of genotoxins and metabolites.[2] This guide will focus on the practical aspects of synthesizing and characterizing this compound, providing a solid foundation for its application in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the free base, N-Ethyl-1-naphthylamine, followed by its conversion to the hydrobromide salt.

Synthesis of N-Ethyl-1-naphthylamine (Free Base)

A common and effective method for the synthesis of N-Ethyl-1-naphthylamine involves the reaction of α-naphthol with ethylamine in the presence of a phosphite catalyst at elevated temperature and pressure.[3]

Reaction:

α-Naphthol + Ethylamine --(Tributyl phosphite, 240 °C)--> N-Ethyl-1-naphthylamine

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine 288 parts of α-naphthol and 10 parts of tributyl phosphite.

-

Addition of Ethylamine: Introduce 110 parts of ethylamine gas into the sealed autoclave.

-

Reaction Conditions: Heat the mixture to 240 °C while stirring and maintain these conditions for 20 hours.[3]

-

Work-up: After cooling the autoclave, cautiously release the pressure. To the reaction mixture, add 1,000 parts of a 2.5% (w/w) aqueous sodium hydroxide solution and stir at 70 °C for 20 minutes.

-

Extraction and Washing: Separate the organic phase and wash it with 2,000 parts of water at 30 °C.

-

Purification: Isolate the organic phase and purify by distillation to yield N-Ethyl-1-naphthylamine.[3] The boiling point is reported as 175-176 °C at 15 mmHg.[2]

Synthesis of this compound

The hydrobromide salt is prepared by treating the purified free base with hydrobromic acid. This acid-base reaction results in the precipitation of the salt, which can then be purified by recrystallization.

Reaction:

N-Ethyl-1-naphthylamine + HBr --> this compound

Experimental Protocol:

-

Dissolution: Dissolve the purified N-Ethyl-1-naphthylamine in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrobromic acid (e.g., 48% in water or a solution in a compatible organic solvent) to the stirred amine solution.

-

Precipitation: The this compound will precipitate out of the solution as a solid.

-

Isolation: Collect the precipitate by filtration.

-

Purification: Recrystallize the crude salt from a suitable solvent system (e.g., ethanol/ether) to obtain the purified this compound.

Caption: Synthesis workflow for this compound.

Characterization of N-Ethyl-1-naphthylamine and its Hydrobromide Salt

A thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following techniques are typically employed.

Physical Properties

| Property | N-Ethyl-1-naphthylamine | This compound |

| CAS Number | 118-44-5[1][2][4][5] | 36966-04-8[6][7][8] |

| Molecular Formula | C₁₂H₁₃N[4][5] | C₁₂H₁₄BrN[7] |

| Molecular Weight | 171.24 g/mol [4][5] | 252.16 g/mol [6][7] |

| Appearance | Colorless liquid[2] | Solid[8] |

| Boiling Point | 175-176 °C at 15 mmHg[2] | Not applicable |

| Density | 1.065 g/mL at 25 °C[2] | Not available |

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

-

¹H NMR: The proton NMR spectrum of N-Ethyl-1-naphthylamine will show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the naphthalene ring.[9] Upon formation of the hydrobromide salt, the proton attached to the nitrogen becomes more deshielded and may appear as a broad signal. The adjacent methylene protons of the ethyl group will also experience a downfield shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ethyl carbons and the ten carbons of the naphthalene ring. Similar to ¹H NMR, the carbons closer to the protonated nitrogen in the hydrobromide salt will be shifted downfield.

The IR spectrum of N-Ethyl-1-naphthylamine will exhibit a characteristic N-H stretching vibration.[4] In the hydrobromide salt, this peak will be broadened and shifted to a lower frequency due to the formation of the ammonium salt. The spectrum will also show C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Mass spectrometry is used to determine the molecular weight of the compound. For N-Ethyl-1-naphthylamine, the molecular ion peak (M⁺) would be observed at m/z = 171.[4][10]

Caption: Key techniques for the characterization of the final product.

Applications in Research and Development

N-Ethyl-1-naphthylamine and its derivatives are valuable intermediates in several areas of chemical and pharmaceutical research.

-

Synthesis of Bioactive Molecules: It is a key reagent in the synthesis of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists and benzo[a]phenoxazinium chalcogen analogs, which have shown potential as broad-spectrum antimicrobial photosensitizers.[1]

-

Analytical Chemistry: N-Ethyl-1-naphthylamine has been used in the characterization of nitrite-dependent genotoxins and for the identification of triazene metabolites in urine through the formation of colored azo dyes.[2] The related compound, N-(1-Naphthyl)ethylenediamine, is a well-known component of the Griess reagent used for the colorimetric determination of nitrites and nitrates.[11]

-

Drug Development: The structural motif of N-Ethyl-1-naphthylamine is present in various compounds with potential therapeutic applications. For instance, the related compound N-(1-Naphthyl)ethylenediamine dihydrochloride is used in the synthesis of potential anti-cancer agents.[12]

Safety and Handling

Proper safety precautions are crucial when working with this compound and its precursors.

-

Hazards: N-Ethyl-1-naphthylamine is harmful if swallowed and can be toxic in contact with skin.[4] The hydrobromide salt is expected to have similar toxicity. It can cause skin and serious eye irritation.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin and eyes.[13]

-

Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[13][15]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[14]

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, applications, and safety of this compound. The conversion of the free base to its hydrobromide salt offers significant advantages in terms of handling and purification, making it a more convenient intermediate for various synthetic applications. A thorough understanding of the protocols and characterization techniques outlined herein is essential for the successful utilization of this compound in research and drug development.

References

- Pharmaffiliates. (n.d.). N-Ethyl-1-naphthylamine.

- PrepChem.com. (n.d.). Synthesis of N-ethyl-α-naphthylamine.

- National Center for Biotechnology Information. (n.d.). N-Ethyl-1-naphthalenamine. PubChem Compound Database.

- National Institute of Standards and Technology. (n.d.). 1-Naphthalenamine, N-ethyl-. NIST Chemistry WebBook.

- LabSolutions. (n.d.). This compound.

- SpectraBase. (n.d.). N-ethyl-1-naphthylamine.

- Chemsrc. (n.d.). N-Ethyl-1-naphthylamine.

- National Center for Biotechnology Information. (n.d.). 1-(1-Naphthyl)ethylamine. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 1-Naphthalenamine, N-ethyl-, hydrobromide (1:1). PubChem Compound Database.

- Google Patents. (n.d.). CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).

- Wikipedia. (n.d.). N-(1-Naphthyl)ethylenediamine.

- precisionFDA. (n.d.). N-ETHYL-1-NAPHTHALENAMINE.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N-Ethyl-1-naphthylamine | 118-44-5 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. N-Ethyl-1-naphthalenamine | C12H13N | CID 67043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 1-Naphthalenamine, N-ethyl-, hydrobromide (1:1) | C12H14BrN | CID 44148659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-ethyl-1-Naphthylamine-Hydrobromide | CymitQuimica [cymitquimica.com]

- 9. N-Ethyl-1-naphthylamine(118-44-5) 1H NMR [m.chemicalbook.com]

- 10. 1-Naphthalenamine, N-ethyl- [webbook.nist.gov]

- 11. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 12. chemimpex.com [chemimpex.com]

- 13. aksci.com [aksci.com]

- 14. siskiyous-keenan.newlook.safeschoolssds.com [siskiyous-keenan.newlook.safeschoolssds.com]

- 15. fishersci.com [fishersci.com]

solubility of N-Ethyl-1-naphthylamine Hydrobromide in organic solvents

An In-depth Technical Guide to the Solubility of N-Ethyl-1-naphthylamine Hydrobromide in Organic Solvents

Abstract

This compound, an amine salt derived from the synthetic precursor N-Ethyl-1-naphthylamine, presents a unique solubility profile critical for its application in chemical synthesis, pharmaceutical development, and research. This guide provides a comprehensive analysis of the theoretical principles governing its solubility in organic solvents, outlines a robust experimental protocol for its quantitative determination, and discusses the key factors that influence this fundamental property. While publicly available quantitative data is limited, this document serves as a foundational resource for researchers, enabling them to predict, measure, and manipulate the solubility of this compound with scientific rigor.

Introduction to this compound

This compound is the hydrobromide salt of N-Ethyl-1-naphthylamine[1]. Its chemical structure consists of a bulky, nonpolar naphthyl ring system and a polar ethylammonium bromide group[2]. This amphipathic nature—possessing both hydrophobic and hydrophilic characteristics—is the primary determinant of its solubility behavior. The conversion of the parent amine, a basic compound, into its salt form dramatically alters its physical properties, most notably increasing its melting point and modifying its solubility profile, particularly in polar media. Understanding this profile is a prerequisite for its effective use in reaction chemistry, purification processes like recrystallization, and formulation development.

Chemical and Physical Properties:

-

Appearance: Typically a solid at room temperature.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules[5]. For this compound, the dissolution process involves overcoming the strong ionic lattice energy of the salt and establishing favorable interactions with the solvent molecules.

-

Ionic vs. Nonpolar Regions: The molecule's structure can be deconstructed into two key regions: the ionic 'head' (the ethylammonium bromide group) and the large, nonpolar 'tail' (the naphthyl group).

-

Polar Solvents: Polar protic solvents, such as alcohols (methanol, ethanol), can effectively solvate both the ammonium cation through hydrogen bonding and the bromide anion through ion-dipole interactions. Polar aprotic solvents (e.g., DMSO, DMF) can also effectively solvate the cation. Therefore, higher solubility is anticipated in more polar organic solvents.

-

Nonpolar Solvents: Nonpolar solvents like hexane or toluene lack the ability to form strong interactions with the ionic head group. The energy required to break the ionic bonds of the salt is not compensated by solute-solvent interactions, leading to predictably poor solubility[6].

-

Comparison to the Free Base: The parent compound, N-Ethyl-1-naphthylamine, is a less polar amine and is readily soluble in a wider range of organic solvents, including nonpolar ones[6]. The hydrobromide salt, being ionic, is expected to be significantly less soluble in nonpolar solvents but more soluble in polar solvents compared to its free base form.

The diagram below illustrates the competing structural features that dictate solvent preference.

Caption: Molecular structure and solvent interaction potential.

Predicted Solubility in Common Organic Solvents

Based on the theoretical principles, we can predict the qualitative solubility of this compound. The following table provides a general guideline for researchers. It is crucial to note that these are predictions; quantitative experimental determination is necessary for precise applications.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Excellent hydrogen bonding and ion-dipole interactions. |

| Ethanol | Polar Protic | High to Medium | Good hydrogen bonding, but slightly less polar than methanol. |

| Isopropanol | Polar Protic | Medium | Increased nonpolar character of the solvent reduces its ability to solvate the ionic group. |

| Acetone | Polar Aprotic | Medium to Low | Can solvate cations via dipole interactions but is less effective for anions than protic solvents. |

| Acetonitrile | Polar Aprotic | Medium to Low | Similar to acetone; its polarity allows for some solvation of the ionic portion. |

| Dichloromethane (DCM) | Moderately Polar | Low | Limited ability to solvate ionic species. |

| Tetrahydrofuran (THF) | Moderately Polar | Low | Primarily nonpolar character with a polar ether group; insufficient to dissolve the salt effectively. |

| Toluene | Nonpolar | Very Low | Dominated by van der Waals forces, which cannot overcome the salt's lattice energy. |

| Hexane | Nonpolar | Insoluble | Entirely nonpolar; no effective mechanism for solvating an ionic compound. |

Experimental Protocol for Solubility Determination

To ensure scientific integrity, a self-validating and reproducible protocol is essential. The following method is based on the widely accepted equilibrium concentration technique, where a supersaturated solution is allowed to equilibrate, after which the concentration of the dissolved solute in the supernatant is measured[7].

Safety Precautions

-

Always handle this compound in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for comprehensive hazard information before beginning any work[8][9]. The parent amine is known to be harmful if swallowed or in contact with skin[1].

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed test tubes

-

Thermostatic shaker or magnetic stir plate with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Experimental Workflow Diagram

Sources

- 1. N-Ethyl-1-naphthalenamine | C12H13N | CID 67043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthalenamine, N-ethyl-, hydrobromide (1:1) | C12H14BrN | CID 44148659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. <i>N</i>-Ethyl-1-naphthylamine Hydrobromide , >98.0%(T) , 36966-04-8 - CookeChem [cookechem.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aksci.com [aksci.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Spectral Properties of N-Ethyl-1-naphthylamine Hydrobromide

Introduction

N-Ethyl-1-naphthylamine and its salts, such as the hydrobromide form, are members of the aromatic amine family, a class of compounds with significant utility in chemical synthesis, and as fluorescent probes in biological and environmental research. The naphthylamine core provides a rigid, planar structure with an extended π-electron system, which is conducive to strong absorption of ultraviolet and visible light, and often, significant fluorescence. The spectral properties of these molecules are highly sensitive to their local environment, making them valuable tools for probing molecular interactions.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of an aromatic amine is dictated by the electronic transitions within the molecule, primarily π → π* transitions of the aromatic system. The position and intensity of these absorption bands are influenced by the molecular structure and its interaction with the solvent.

Expected Absorption Profile of N-Ethyl-1-naphthylamine

Based on its parent compound, 1-naphthylamine, N-Ethyl-1-naphthylamine is expected to exhibit a strong absorption band in the ultraviolet region. For 1-naphthylamine in ethanol, a prominent absorption peak is observed around 316 nm[1]. The ethyl substituent on the amine nitrogen is not expected to dramatically shift this absorption maximum, as it is not a strongly chromophoric group. However, it may cause a slight red shift (bathochromic shift) due to its electron-donating inductive effect, which can subtly alter the energy levels of the molecular orbitals.

The Influence of Protonation: N-Ethyl-1-naphthylamine Hydrobromide

The hydrobromide salt of N-Ethyl-1-naphthylamine exists in a protonated form in solution, where the lone pair of electrons on the nitrogen atom of the amine group is involved in a bond with a proton. This protonation has a significant impact on the electronic structure and, consequently, the UV-Vis absorption spectrum.

Protonation of the amino group generally leads to a blue shift (hypsochromic shift) of the absorption spectrum in aromatic amines[2]. This is because the protonated amino group becomes a much weaker electron-donating group, and its ability to participate in resonance with the naphthalene ring is diminished. This increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a shorter wavelength. Therefore, this compound is predicted to have its primary absorption maximum at a wavelength shorter than that of the free base.

| Compound | Expected λmax (nm) | Solvent | Rationale |

| N-Ethyl-1-naphthylamine (free base) | ~316-320 | Ethanol | Based on the λmax of 1-naphthylamine (316 nm in ethanol) with a potential slight red shift due to the ethyl group.[1] |

| This compound | < 316 | Protic Solvents | Protonation of the amine group reduces its electron-donating character, leading to a hypsochromic (blue) shift.[2] |

Table 1: Predicted UV-Vis Absorption Maxima.

Experimental Protocol for UV-Vis Absorption Spectroscopy

The following protocol outlines the steps for acquiring the UV-Vis absorption spectrum of this compound.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or water)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. A typical concentration for UV-Vis analysis is in the micromolar (µM) range. Ensure the compound is fully dissolved.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam path of the spectrophotometer.

-

Sample Measurement: Fill a second quartz cuvette with the sample solution. Place it in the sample beam path.

-

Spectrum Acquisition: Scan a wavelength range appropriate for aromatic amines, typically from 200 nm to 400 nm.

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence is a photoluminescent process where a molecule absorbs light and then emits light of a longer wavelength. The fluorescence properties of N-substituted naphthylamines are particularly interesting due to their sensitivity to the environment.

Expected Fluorescence Profile of N-Ethyl-1-naphthylamine

The fluorescence of N-Ethyl-1-naphthylamine is expected to be characteristic of a substituted naphthalene system. For the parent compound, 1-naphthylamine, the emission maximum is highly dependent on the solvent polarity, showing a significant red shift (bathochromic shift) in more polar solvents[3]. This solvatochromic shift is indicative of a more polar excited state compared to the ground state.

For instance, the fluorescence emission maximum of 1-naphthylamine shifts from 378 nm in non-polar hexane to 428 nm in polar methanol[3]. A similar trend is expected for N-Ethyl-1-naphthylamine. The fluorescence quantum yield of 1-naphthylamine also decreases with increasing solvent polarity[3].

The Impact of Protonation on Fluorescence

The protonation of the amino group in this compound will significantly alter its fluorescence characteristics. The effect of protonation on the fluorescence of aromatic amines can be complex, leading to either quenching or enhancement of the emission.

In many cases, protonation of aromatic amines leads to a decrease in fluorescence quantum yield[4]. The protonated amine is a less effective electron donor, which can alter the nature of the excited state and increase the rates of non-radiative decay pathways. However, in some systems, protonation can lead to fluorescence enhancement by inhibiting photoinduced electron transfer (PET) quenching mechanisms[5].

The emission wavelength is also likely to be affected. Protonation can lead to a red-shift in the emission spectrum of some N-heterocyclic compounds[4]. Therefore, it is plausible that the fluorescence of this compound will be red-shifted compared to its free base in a given solvent.

| Compound | Expected λem (nm) | Solvent Dependence | Expected Quantum Yield (ΦF) | Rationale |

| N-Ethyl-1-naphthylamine (free base) | ~380-450 | Strong red shift with increasing solvent polarity. | Moderate, decreases with increasing solvent polarity. | Based on the behavior of 1-naphthylamine.[3] |

| This compound | Potentially red-shifted vs. free base | Likely to show solvent dependence. | Potentially lower than the free base. | Protonation can alter excited state properties and introduce new non-radiative decay channels.[4] |

Table 2: Predicted Fluorescence Properties.

Experimental Protocol for Fluorescence Spectroscopy

This protocol provides a detailed methodology for measuring the fluorescence spectrum of this compound.

Instrumentation:

-

A spectrofluorometer equipped with a xenon arc lamp source, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

Materials:

-

This compound

-

Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, dioxane, ethanol, acetonitrile)

-

Fluorescence-free quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a dilute solution of the compound in the chosen solvent. Concentrations are typically in the low micromolar range to avoid inner filter effects.

-

Determine Excitation Wavelength (λex):

-

Set the emission monochromator to an estimated emission wavelength (e.g., 420 nm).

-

Scan the excitation monochromator over a range (e.g., 250-400 nm) to obtain the excitation spectrum.

-

The wavelength of maximum intensity in the excitation spectrum is the optimal excitation wavelength (λex).

-

-

Acquire Emission Spectrum:

-

Set the excitation monochromator to the determined λex.

-

Scan the emission monochromator from a wavelength slightly longer than λex (to avoid scattering) to the near-infrared region (e.g., λex + 20 nm to 700 nm).

-

-

Solvent Study: Repeat the measurements in a series of solvents with varying polarities to investigate solvatochromic effects.

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Calculate the quantum yield of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for characterizing the spectral properties of this compound.

Sources

- 1. Absorption [1-Naphthylamine] | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protonation- and electrostatic-interaction-based fluorescence probes for the selective detection of picric acid (2,4,6-trinitrophenol) – an explosive ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00478F [pubs.rsc.org]

Determining the Fluorescence Quantum Yield of N-Ethyl-1-naphthylamine Hydrobromide: A Technical Guide

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2][3]. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, a critical characteristic for applications such as fluorescent probes and labels in biomedical research and drug development[4][5].

The quantum yield is intrinsically linked to the radiative (kf) and non-radiative (knr) decay rates of the excited singlet state. The relationship can be expressed as:

Φf = kf / (kf + knr)

Non-radiative decay pathways, including internal conversion, intersystem crossing, and quenching, compete with fluorescence and can significantly reduce the quantum yield[6][7]. Understanding these competing processes is crucial for interpreting fluorescence data accurately.

Caption: Fundamental photophysical deactivation pathways of a fluorophore.

Photophysical Considerations for Naphthylamine Derivatives

The fluorescence of naphthylamine derivatives, such as N-phenyl-1-naphthylamine (NPNA) and 1-naphthylamine, is highly sensitive to the surrounding environment, particularly solvent polarity and the potential for hydrogen bonding[3][8][9].

-

Solvent Effects: Increasing solvent polarity can lead to a red shift (longer wavelengths) in the emission spectrum and often a decrease in fluorescence intensity and quantum yield[8][9]. This is due to the stabilization of the more polar excited state by the solvent molecules, a process known as solvent relaxation[9]. For instance, the fluorescence of 1-naphthylamine shows a marked decrease in quantum yield as solvent polarity increases[8].

-

Hydrogen Bonding and Charge Transfer: The fluorescence of NPNA is known to be quenched by molecules that can act as proton acceptors, forming a hydrogen bond. This interaction can facilitate a charge-transfer mechanism that provides a non-radiative decay pathway, thus quenching the fluorescence[3].

Given these characteristics of related compounds, it is imperative to carefully select and report the solvent system when determining and interpreting the quantum yield of N-Ethyl-1-naphthylamine Hydrobromide.

Experimental Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield (Φf_std)[6]. The quantum yield of the unknown sample (Φf_smp) is calculated using the following equation:

Φf_smp = Φf_std * (I_smp / I_std) * (A_std / A_smp) * (η_smp^2 / η_std^2)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

To minimize errors, it is crucial to use dilute solutions with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects[6].

Materials and Equipment

| Category | Item | Purpose |

| Instrumentation | UV-Vis Spectrophotometer | Measurement of absorbance spectra and determination of absorbance at λex. |

| Fluorescence Spectrometer | Measurement of fluorescence emission spectra and integrated intensity. | |

| Reagents | This compound | The sample compound for which the quantum yield is to be determined. |

| Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54) | A reference compound with a well-established quantum yield. | |

| Spectroscopic grade solvent(s) (e.g., ethanol, cyclohexane) | To dissolve the sample and standard, ensuring minimal interference. | |

| Labware | 1 cm path length quartz cuvettes (2) | To hold the sample and standard solutions for spectroscopic measurements. |

| Volumetric flasks and pipettes | For accurate preparation of stock and working solutions. |

Step-by-Step Experimental Protocol

-

Selection of an Appropriate Standard: Choose a quantum yield standard that has an absorption and emission profile in a similar spectral region to this compound. Quinine sulfate in 0.1 M H2SO4 is a commonly used standard for the UV-visible region.

-

Solvent Selection: Select a spectroscopic grade solvent in which both the sample and the standard are soluble and stable. The choice of solvent will influence the quantum yield, so it must be reported with the results[9].

-

Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the quantum yield standard in the chosen solvent.

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to ensure linearity and avoid inner filter effects[6].

-

Absorbance Measurements:

-

Record the absorbance spectrum for each working solution of the sample and the standard using a UV-Vis spectrophotometer.

-

Identify a suitable excitation wavelength (λex) where both the sample and standard have sufficient absorbance, preferably at the absorption maximum of the sample.

-

Record the absorbance values at λex for all solutions.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorescence spectrometer to λex.

-

Record the fluorescence emission spectrum for each working solution of the sample and the standard. Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at λex.

-

Determine the slope (gradient) of the linear fit for both plots. The slope is proportional to the quantum yield[6].

-

Calculate the quantum yield of the this compound sample using the equation provided in section 3, substituting the slopes for the integrated intensities.

-

Caption: Experimental workflow for relative quantum yield determination.

Data Interpretation and Reporting

The calculated fluorescence quantum yield of this compound should be reported along with the following critical information:

-

The quantum yield standard used and its literature quantum yield value.

-

The solvent(s) used for the measurement.

-

The excitation wavelength.

-

The temperature at which the measurements were performed.

It is expected that the quantum yield of this compound will be sensitive to the solvent environment. Therefore, determining the quantum yield in a range of solvents with varying polarities can provide valuable insights into its photophysical properties and its potential as a fluorescent probe in different biological or chemical systems.

Conclusion

This guide provides a robust and scientifically grounded protocol for the experimental determination of the fluorescence quantum yield of this compound. By following the detailed methodology and considering the photophysical properties of related naphthylamine derivatives, researchers can obtain accurate and reproducible quantum yield values. This essential parameter will aid in the characterization of this compound and facilitate its application in various scientific and drug development endeavors.

References

- Brouwer, A. M. (2011). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse.

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Jobin Yvon Ltd. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Horiba Scientific. [Link]

- Bel-Hadj, A., Jalaboi, I., Chourou, S., Balan, L., & Bechelany, M. (2019). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.

- Hamai, S. (1987). Fluorescence Quenching of N-Phenyl-1-naphthylamine by Nitriles, Esters, and Amines. Bulletin of the Chemical Society of Japan. [Link]

- Hassan, A. K. (2012). Effect of Solvent Polarity on Quantum Yield of (1-Naphtylamine) Molecule. Journal of Al-Nahrain University. [Link]

- Evident. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

- Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In U. Resch-Genger (Ed.), Standardization and Quality Assurance in Fluorescence Measurements I. Springer. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. chem.uci.edu [chem.uci.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]

photophysical properties of N-Ethyl-1-naphthylamine Hydrobromide

An In-depth Technical Guide to the Photophysical Properties of N-Ethyl-1-naphthylamine Hydrobromide

Introduction: Unveiling the Potential of a Classic Fluorophore

N-Ethyl-1-naphthylamine (NEA) belongs to the well-established family of aminonaphthalene fluorescent probes. These molecules are renowned for their sensitivity to the local molecular environment, making them invaluable tools in chemical and biological research. The hydrobromide salt of NEA (NEA-HBr) is often utilized to improve its solubility in aqueous media, expanding its applicability in biological systems.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and exploit the photophysical properties of NEA. While direct, consolidated photophysical data for NEA is sparse in the literature, this document will leverage the well-documented behavior of its parent compound, 1-naphthylamine, and related derivatives like N-phenyl-1-naphthylamine to establish a robust theoretical and practical framework.

The core focus of this guide is not merely to present data, but to explain the causality behind the photophysical phenomena and to provide detailed, field-proven protocols for their empirical validation. We will explore the fundamental principles governing its fluorescence, the experimental workflows required for its characterization, and its potential applications as a sensitive probe for microenvironments.

Part 1: Foundational Photophysical Principles

The interaction of light with a fluorophore like N-Ethyl-1-naphthylamine is elegantly described by the Jablonski diagram. This model illustrates the electronic transitions that occur between different energy states, governing the processes of absorption and fluorescence.

The Jablonski Diagram: A Conceptual Overview

A molecule typically resides in its lowest vibrational level of the electronic ground state (S₀). Upon absorbing a photon of appropriate energy, it is rapidly promoted to a higher vibrational level of an excited singlet state (S₁). This is followed by a very fast non-radiative process called vibrational relaxation, where the molecule loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state. From here, it can return to the ground state via several pathways, the most important of which for our purposes is fluorescence—the emission of a photon.

Caption: Simplified Jablonski diagram for a fluorophore like NEA.

Key Photophysical Parameters

-

Absorption and Molar Absorptivity (ε): Absorption refers to the S₀ → S₁ transition. The efficiency of this process is quantified by the molar absorptivity (or extinction coefficient), ε, a constant defined by the Beer-Lambert law. It is a measure of how strongly the molecule absorbs light at a specific wavelength.

-

Stokes Shift: Fluorescence emission almost always occurs at a lower energy (longer wavelength) than absorption. This energy difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes Shift. A larger Stokes shift is often desirable as it simplifies the optical detection of fluorescence by separating the emission signal from scattered excitation light.

-

Fluorescence Quantum Yield (ΦF): This is the ultimate measure of a fluorophore's emission efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A quantum yield of 1.0 represents perfect efficiency, where every absorbed photon results in an emitted photon. In practice, values are less than 1 due to competing non-radiative decay pathways.

-

Fluorescence Lifetime (τF): This is the average time a molecule spends in the excited state (S₁) before returning to the ground state.[2] Lifetimes are typically on the nanosecond timescale.[3] This parameter is highly sensitive to the fluorophore's environment and can be affected by factors such as solvent polarity, viscosity, and the presence of quenching molecules.

Part 2: Experimental Characterization Protocols

Accurate determination of the photophysical parameters is critical for any application. The following sections detail the standard, validated protocols for these measurements.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (ΦF)

The most common and reliable method for determining ΦF is the comparative method, which measures the fluorescence of the sample relative to a well-characterized standard with a known quantum yield.[4]

Principle: For dilute solutions with identical absorbance at the same excitation wavelength, it is assumed that both the sample and the standard absorb the same number of photons.[5] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[5]

Methodology:

-

Selection of a Standard: Choose a standard that absorbs and emits in a similar spectral region to the sample. For NEA (expected λabs ~320 nm, λem ~400-450 nm), Quinine Sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.55) is a suitable choice.

-

Solution Preparation:

-

Prepare a stock solution of NEA-HBr and the standard in the desired spectroscopic-grade solvent.

-

Create a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 AU in a 10 mm cuvette to avoid inner filter effects.[4]

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution.

-

Note the absorbance value at the chosen excitation wavelength (e.g., 320 nm).

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the corrected emission spectrum for each dilution, using the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[1]

-

-

Data Analysis and Calculation:

-

For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).

-

Perform a linear regression for each data set. The slope of the line is the gradient (Grad).[5]

-

Calculate the quantum yield of the sample (ΦX) using the following equation:[4] ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solvents, respectively.

-

-

Caption: Workflow for relative fluorescence quantum yield measurement.

Protocol 2: Measurement of Fluorescence Lifetime (τF) using TCSPC

Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[2][6]

Principle: TCSPC reconstructs the fluorescence decay profile by measuring the arrival time of individual photons relative to a repeating, pulsed excitation source (e.g., a laser or LED).[7] The instrument repeatedly excites the sample and measures the time delay for the first detected photon after each pulse. By collecting millions of these events, a histogram of photon arrival times is built, which mirrors the fluorescence decay curve.[8]

Methodology:

-

Instrument Setup: A TCSPC system consists of a high-repetition-rate pulsed light source, a sample holder, a sensitive single-photon detector (like a PMT), and timing electronics (a Time-to-Digital Converter, TDC).[2]

-

Instrument Response Function (IRF):

-

First, measure the system's own temporal response by recording the "decay" of a scattering solution (e.g., a dilute colloidal silica suspension) at the excitation wavelength. This profile is the IRF, or "prompt," and represents the fastest decay the system can measure.[3]

-

-

Sample Measurement:

-

Place the NEA-HBr solution in the sample holder. The concentration should be adjusted to ensure the photon detection rate is low (typically <5% of the laser repetition rate) to avoid "pulse pile-up" artifacts, where more than one photon arrives per excitation cycle.[3]

-

Collect data until a sufficient number of photons (e.g., 10,000 in the peak channel) are acquired to form a smooth decay curve.

-

-

Data Analysis:

-

The measured decay curve is a convolution of the true fluorescence decay and the IRF.

-

Use specialized software to perform an iterative reconvolution fit. The software convolves the IRF with a theoretical decay model (e.g., a single or multi-exponential function) and adjusts the lifetime parameters (τ) until the calculated curve best fits the experimental data.

-

The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.

-

Caption: Conceptual workflow of a TCSPC experiment.

Part 3: Environmental Sensitivity - NEA as a Probe

The most valuable feature of aminonaphthalene probes is their sensitivity to the environment, a phenomenon known as solvatochromism.

Solvatochromism

Solvatochromism is the change in a substance's absorption or emission spectrum as the polarity of the solvent is changed. For molecules like NEA, the excited state (S₁) has a larger dipole moment than the ground state (S₀). In a polar solvent, the surrounding solvent molecules will reorient themselves to stabilize the more polar excited state. This stabilization lowers the energy of the S₁ state more than the S₀ state, resulting in a red-shift (a shift to longer wavelengths) in the fluorescence emission.

This effect makes NEA a powerful probe. A significant red-shift in its emission spectrum upon binding to a protein, for example, indicates that the binding site is a polar, solvent-accessible environment. Conversely, a blue-shift suggests binding within a non-polar, hydrophobic pocket.

Expected Photophysical Properties of NEA in Various Solvents